2-Bromo-4-(cyclopentyloxy)benzaldehyde
Description
Significance of Halogenated Benzaldehydes as Synthons
The introduction of a halogen atom, such as bromine, onto the benzaldehyde (B42025) scaffold dramatically expands its synthetic utility. Halogenated benzaldehydes are not merely reactive aldehydes; they are also primed for a variety of powerful cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, most notably palladium, to form new carbon-carbon and carbon-heteroatom bonds. This capability allows for the intricate assembly of complex molecular frameworks through reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. google.com The position of the halogen relative to the aldehyde group is crucial, influencing both the electronic properties of the ring and the steric accessibility for subsequent reactions. For instance, a bromine atom ortho to the aldehyde group, as in 2-bromobenzaldehyde, can exert specific steric and electronic effects that can be harnessed for regioselective transformations.
The synthesis of halogenated benzaldehydes can be achieved through various methods, including the direct halogenation of benzaldehyde or its precursors, or from halogenated anilines via diazotization followed by a formylation reaction, such as the Beech reaction. orgsyn.org For example, the preparation of p-bromobenzaldehyde can be accomplished by the oxidation of p-bromotoluene. guidechem.comorgsyn.org
Role of Ether Linkages in Molecular Design
Ether linkages are a fundamental structural motif in organic and medicinal chemistry, prized for their relative stability and their ability to influence the physicochemical properties of a molecule. chemspider.com The incorporation of an ether group, such as a cyclopentyloxy group, can enhance a compound's lipophilicity, which can be critical for its behavior in biological systems by affecting its ability to cross cell membranes. Ether groups are generally unreactive under many common reaction conditions, making them robust structural components during multi-step syntheses. chemspider.com
In drug design, the introduction of an ether linkage can improve a molecule's metabolic stability and pharmacokinetic profile. The geometry and size of the alkyl or aryl group of the ether can also be fine-tuned to optimize binding interactions with biological targets. The synthesis of aryl ethers is often achieved through Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. chemspider.com
Overview of 2-Bromo-4-(cyclopentyloxy)benzaldehyde within the Context of Building Blocks
This compound is a specialized chemical building block that strategically combines the functionalities of a halogenated benzaldehyde and an aryl ether. This trifunctional molecule offers a powerful platform for the synthesis of more complex structures.
The probable synthetic route to this compound involves the etherification of 2-bromo-4-hydroxybenzaldehyde (B1278919) with a suitable cyclopentyl electrophile, such as cyclopentyl bromide, in the presence of a base. chemspider.combldpharm.com The precursor, 2-bromo-4-hydroxybenzaldehyde, is a known compound that can be synthesized from m-bromophenol. google.com
The molecular architecture of this compound provides three distinct points of reactivity:
The Aldehyde Group: This group can undergo a wide array of transformations, including conversion to alcohols, carboxylic acids, imines, and alkenes, and can participate in various carbon-carbon bond-forming reactions.
The Bromo Substituent: The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the ortho position to the aldehyde.
The Cyclopentyloxy Group: This bulky ether linkage imparts specific steric and electronic properties to the molecule and can influence its solubility and conformational preferences.
This combination of reactive sites makes this compound a valuable intermediate for the construction of highly substituted aromatic compounds, which are of significant interest in the development of new pharmaceuticals, agrochemicals, and materials. The interplay between the electron-withdrawing bromine atom and the electron-donating cyclopentyloxy group, ortho and para to the aldehyde respectively, also creates a unique electronic environment on the aromatic ring, which can be exploited for regioselective synthesis.
Below is a table summarizing the key attributes of this compound based on its constituent parts and comparison with similar molecules.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C12H13BrO2 |
| Key Functional Groups | Aldehyde, Bromo, Ether (Cyclopentyloxy) |
| Primary Synthetic Utility | Multifunctional building block for organic synthesis |
| Potential Reactions | Nucleophilic addition, Oxidation/Reduction (at aldehyde), Cross-coupling reactions (at C-Br bond) |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-12-7-11(6-5-9(12)8-14)15-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJYDYAFJBZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Cyclopentyloxy Benzaldehyde
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 2-Bromo-4-(cyclopentyloxy)benzaldehyde identifies three primary disconnections that form the basis of potential synthetic routes. These disconnections involve the carbon-bromine (C-Br) bond, the carbon-oxygen (C-O) ether linkage, and the carbon-aldehyde (C-CHO) bond.
C(aryl)-Br Disconnection: This is often the most logical and common approach. It suggests that the bromine atom can be introduced onto a pre-existing 4-(cyclopentyloxy)benzaldehyde (B66384) scaffold via an electrophilic aromatic substitution reaction. This strategy relies on the powerful ortho-, para-directing effect of the cyclopentyloxy group to guide the incoming electrophile (Br+) to the position ortho to the oxygen, which is the desired C2 position.
C(aryl)-O Disconnection: This pathway involves the formation of the cyclopentyl ether bond as a key step. The synthesis would start from 2-Bromo-4-hydroxybenzaldehyde (B1278919), a commercially available or readily synthesized intermediate. The ether linkage is then formed through a nucleophilic substitution reaction, typically a Williamson ether synthesis, where the phenoxide of 2-Bromo-4-hydroxybenzaldehyde reacts with a cyclopentyl halide (e.g., cyclopentyl bromide) or another cyclopentyl electrophile.
C(aryl)-CHO Disconnection: This route considers the formation of the aldehyde group late in the synthesis. It might start from 1-bromo-3-(cyclopentyloxy)benzene. The aldehyde functionality could then be introduced through various methods, such as Vilsmeier-Haack formylation or by lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).
Of these strategies, the pathways involving the C-Br and C-O disconnections are the most synthetically practical and widely employed. The first strategy, direct bromination, leverages a precursor like 4-hydroxybenzaldehyde (B117250), which is then etherified. Alternatively, 4-(cyclopentyloxy)benzaldehyde can be synthesized first and then brominated. The second strategy, etherification of a pre-brominated phenol (B47542), offers excellent control of the bromine's position.
Approaches to the Aryl Bromide Moiety
Direct Bromination of Benzaldehyde (B42025) Precursors
Direct bromination is a primary method for synthesizing the target compound, starting from an electron-rich benzaldehyde derivative such as 4-hydroxybenzaldehyde or 4-(cyclopentyloxy)benzaldehyde. The strong activating and ortho-, para-directing nature of the hydroxyl or alkoxy group is the dominant influence on the regiochemical outcome of the electrophilic substitution. udel.educhemicalforums.com
Achieving high regioselectivity is paramount in the bromination of 4-substituted benzaldehydes. The hydroxyl or cyclopentyloxy group at position 4 strongly directs incoming electrophiles to the ortho positions (2 and 6). The aldehyde group at position 1 is a deactivating group and a meta-director. Therefore, the bromination is directed to the positions ortho to the activating -OH or -OR group.
In the case of 4-hydroxybenzaldehyde, the powerful activating effect of the hydroxyl group ensures that bromination occurs almost exclusively at the positions ortho to it (positions 3 and 5). udel.edu A subsequent etherification step would then yield the desired product framework. If starting with 4-(cyclopentyloxy)benzaldehyde, the same directing effect applies, leading to bromination at the 2-position. Careful control of stoichiometry is necessary to favor monobromination and avoid the formation of the 2,6-dibromo byproduct. udel.edu
The choice of brominating agent is crucial for optimizing yield, selectivity, and reaction safety. Several common reagents are employed for the bromination of activated aromatic rings.
Elemental Bromine (Br₂): As the traditional brominating agent, Br₂ is effective but can be hazardous to handle due to its toxicity and corrosiveness. google.com It is often used in solvents like acetic acid or chlorinated hydrocarbons. google.comgoogle.com While effective, its high reactivity can sometimes lead to over-bromination, requiring careful control of reaction conditions. udel.edu
N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine, making it a popular choice. wikipedia.orgcommonorganicchemistry.com It is particularly effective for brominating electron-rich aromatic compounds such as phenols and anilines. wikipedia.org The reaction can be catalyzed by acids or performed in polar solvents to enhance its efficacy. nih.govorganic-chemistry.org Mandelic acid, for instance, has been shown to catalyze highly regioselective aromatic bromination with NBS under aqueous conditions. organic-chemistry.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, solid brominating agent that serves as a cost-effective and efficient alternative to NBS. organic-chemistry.org It is known to be effective for the ortho-monobromination of phenols in solvents like chloroform at room temperature. okayama-u.ac.jp Its utility in various media, from organic solvents to aqueous alkali solutions, highlights its versatility. google.com
| Brominating Agent | Physical State | Key Advantages | Common Conditions |
|---|---|---|---|
| Elemental Bromine (Br₂) | Liquid | High reactivity, low cost | Acetic acid, Chloroform google.comgoogle.com |
| N-Bromosuccinimide (NBS) | Solid | Safer handling, high selectivity wikipedia.orgcommonorganicchemistry.com | Aqueous media, DMF, H₂SO₄ wikipedia.orgorganic-chemistry.org |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid | Stable, cost-effective, good for ortho-bromination organic-chemistry.orgokayama-u.ac.jp | Chloroform, aqueous alkali okayama-u.ac.jpgoogle.com |
Reaction conditions play a significant role in controlling the outcome of the bromination reaction.
Influence of Acidic Media: Performing the bromination in an acidic medium, such as concentrated sulfuric acid or trifluoroacetic acid, can enhance the reaction rate, particularly for less activated substrates. organic-chemistry.orgresearchgate.netacs.org The acid can protonate the brominating agent, increasing its electrophilicity. For example, highly deactivated aromatic compounds have been successfully monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org Another approach involves the in-situ generation of bromine from sodium bromide (NaBr) using an oxidant like sodium periodate (NaIO₄) in an acidic medium. researchgate.netacs.org
Influence of Temperature: Temperature is a critical parameter for controlling selectivity. Electrophilic aromatic brominations often exhibit higher regioselectivity when conducted at lower temperatures. nih.gov Running the reaction at its lowest effective temperature minimizes the formation of undesired isomers by favoring the kinetically controlled product. nih.gov Conversely, higher temperatures can increase reaction rates but may lead to a decrease in selectivity and the formation of byproducts. nih.govacs.org
| Condition | Effect | Rationale |
|---|---|---|
| Low Temperature | Increases regioselectivity | Favors the kinetic product, reduces formation of isomers nih.gov |
| High Temperature | Increases reaction rate, may decrease selectivity | Provides sufficient activation energy for multiple substitution pathways acs.orgmasterorganicchemistry.com |
| Acidic Media (e.g., H₂SO₄) | Increases reactivity of brominating agent | Protonation of the agent enhances its electrophilic character organic-chemistry.orgresearchgate.net |
| Polar Solvents (e.g., DMF) | Can influence regioselectivity and reaction rate | Solvent polarity can stabilize charged intermediates and affect reaction pathways wikipedia.org |
Halogen Exchange Reactions for Bromine Introduction
An alternative to direct bromination is the introduction of bromine via a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. frontiersin.orgnih.gov This method is particularly useful if a precursor with a different halogen, such as iodine or chlorine, at the 2-position is more accessible.
These transformations are typically mediated by a transition metal catalyst, with copper(I) salts being the most common. frontiersin.orgnih.govsemanticscholar.org For instance, an aryl iodide can be converted to the corresponding aryl bromide by treatment with a bromide source in the presence of a copper(I) catalyst. The driving force for these equilibrium reactions can be manipulated by factors such as the relative solubility of the resulting halide salts. While less common than direct bromination for this specific target, halogen exchange remains a powerful tool in the broader context of aryl halide synthesis. tomsheppard.info
Decarboxylative Halogenation Precursors
The synthesis of halogenated aromatic compounds can sometimes be achieved through decarboxylative halogenation, a process where a carboxylic acid is converted into an organic halide with the loss of carbon dioxide. acs.orgnih.gov This transformation, often referred to as a Hunsdiecker-type reaction, provides an alternative to direct electrophilic halogenation. pku.edu.cn
In the context of synthesizing precursors for this compound, a relevant starting material could be a hydroxybenzoic acid. The classic Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine. pku.edu.cn However, modern variations have been developed to improve the practicality and cost-effectiveness of this transformation.
For hydroxyaromatic carboxylic acids, the reaction can be more complex. For instance, the treatment of 4-hydroxybenzoic acid with bromine can lead to excessive electrophilic halogenation at positions ortho to the hydroxyl group, followed by halogenation at the ipso-position (the carbon bearing the carboxyl group), which then leads to decarboxylation. acs.orgnih.gov This often results in polyhalogenated phenols, such as 2,4,6-tribromophenol, rather than a monobrominated product. acs.org Therefore, while decarboxylative halogenation is a fundamental method for producing organic halides, its application for creating a specific monobrominated phenol precursor requires careful control of reaction conditions to manage the high reactivity of the phenol ring. researchgate.net
Table 1: Overview of Decarboxylative Halogenation Methods
| Reaction Name | Typical Reagents | Substrate | Key Features |
|---|---|---|---|
| Hunsdiecker Reaction | Silver carboxylate, Br₂ | Carboxylic Acid | Classic method, requires pre-formation of silver salt. pku.edu.cn |
| Cristol-Firth Modification | Red mercuric oxide, Br₂ | Carboxylic Acid | In-situ generation of mercury salt. |
| Barton Modification | N-hydroxypyridine-2-thione, halogen source | Carboxylic Acid | Radical-based mechanism, milder conditions. |
Strategies for Installing the Cyclopentyloxy Group
The introduction of the cyclopentyloxy ether moiety is a critical step in the synthesis. This is typically accomplished by forming a carbon-oxygen bond between the aromatic ring and the cyclopentyl group.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of synthesizing this compound, this method involves the reaction of the corresponding phenoxide ion with a cyclopentyl halide or another derivative with a suitable leaving group (e.g., a tosylate).
The synthesis would typically start with 2-bromo-4-hydroxybenzaldehyde. This phenolic precursor is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. libretexts.org This phenoxide then attacks the cyclopentyl halide (e.g., cyclopentyl bromide) in an SN2 reaction, displacing the halide and forming the desired ether linkage. masterorganicchemistry.comyoutube.com
Key aspects of this reaction include:
Base: A base is required to deprotonate the phenol. Common choices include NaH, K₂CO₃, and NaOH.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the SN2 reaction.
Leaving Group: A good leaving group on the cyclopentyl moiety is essential. Halides (Br, I) or sulfonates (tosylate, mesylate) are typically employed.
Table 2: Representative Conditions for Williamson Ether Synthesis
| Phenolic Substrate | Cyclopentyl Reagent | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| 2-Bromo-4-hydroxybenzaldehyde | Cyclopentyl bromide | K₂CO₃ | DMF or Acetonitrile | Room Temp. to 80 °C |
| 2-Bromo-4-hydroxybenzaldehyde | Cyclopentyl iodide | NaH | THF or DMF | 0 °C to Room Temp. |
Coupling Reactions with Cyclopentanol Derivatives
An alternative to the Williamson synthesis for forming aryl ethers is the Ullmann condensation. This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or alkoxide. wikipedia.orgsynarchive.com The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgresearchgate.net
However, advancements in catalysis have led to the development of milder, ligand-assisted copper-catalyzed systems that can proceed at lower temperatures (80–110 °C). acs.org In a potential synthesis of the target molecule, 2,4-dibromophenol could be reacted with cyclopentanol in the presence of a copper catalyst and a base. This approach, however, may face challenges with selectivity between the two bromine atoms. A more direct route would involve coupling 2-bromo-4-hydroxybenzaldehyde with a cyclopentyl derivative, although this is less common than the Williamson approach for this type of transformation. The introduction of bidentate ligands has significantly expanded the scope and improved the conditions for these reactions. mdpi.com
Formylation of Aromatic Precursors
The introduction of the aldehyde (formyl) group onto the aromatic ring is a key transformation that can be achieved either by direct formylation of a suitable precursor or by the conversion of another functional group.
Direct Formylation Methods
Direct formylation involves the introduction of a -CHO group onto the aromatic ring in a single step. Several named reactions are suitable for this purpose, particularly on electron-rich aromatic systems. wikipedia.org
Vilsmeier-Haack Reaction: This method is effective for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.com The active electrophile, a chloroiminium ion, attacks the aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. chemistrysteps.com For a precursor like 1-bromo-3-(cyclopentyloxy)benzene, this reaction would likely result in formylation at the position ortho to the activating cyclopentyloxy group.
Duff Reaction: The Duff reaction is a formylation method primarily used for phenols, where it shows a strong preference for the ortho-position. synarchive.comwikipedia.org The formylating agent is hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid. semanticscholar.org While effective for phenols, its applicability to aryl ethers is more limited. A copper-mediated variation has been shown to improve yields and ortho-selectivity for phenols. researchgate.net
Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (CHCl₃) and a strong base. wikipedia.orgsynarchive.com The reactive species is dichlorocarbene (:CCl₂), which is generated in situ. nrochemistry.com The phenoxide ion attacks the dichlorocarbene, and after hydrolysis, the aldehyde is formed. wikipedia.org Like the Duff reaction, this method is most applicable to a phenolic precursor before the installation of the cyclopentyloxy group.
Table 3: Comparison of Direct Aromatic Formylation Methods
| Reaction | Reagents | Typical Substrates | Key Characteristics |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes (e.g., aryl ethers, anilines) | Mild conditions; forms an iminium salt intermediate. chemistrysteps.com |
| Duff | Hexamethylenetetramine (HMTA), Acid | Phenols, highly activated arenes | Strong preference for ortho-formylation of phenols. synarchive.comwikipedia.org |
Conversion of Other Functional Groups to Aldehyde
An alternative to direct formylation is a two-step process involving the introduction of a functional group that can be readily converted to an aldehyde.
Oxidation of a Benzyl Alcohol: A common and reliable strategy is the oxidation of a primary benzyl alcohol. organic-chemistry.org A precursor such as (2-bromo-4-(cyclopentyloxy)phenyl)methanol could be synthesized and then oxidized to the desired aldehyde. A wide array of oxidizing agents can accomplish this transformation, ranging from classic chromium-based reagents to milder, more selective modern methods. tandfonline.com
DMSO-based oxidations: Swern and Pfitzner-Moffatt oxidations are effective under mild conditions. tandfonline.com
Metal-based catalysis: Systems using palladium or other metals can efficiently catalyze the oxidation, sometimes under solvent-free conditions. nih.gov Ferric nitrate has also been shown to be an effective oxidant for benzyl alcohols. frontiersin.org
Photochemical oxidation: Green chemistry approaches using photocatalysts like Eosin Y with visible light and oxygen as the oxidant provide an environmentally friendly alternative. organic-chemistry.orgacs.org
Conversion of a Benzyl Halide: A benzyl halide, such as 2-bromo-1-(bromomethyl)-4-(cyclopentyloxy)benzene, can be converted to the aldehyde through several methods.
Sommelet Reaction: This reaction converts a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed. wikipedia.org
Kornblum Oxidation: This method uses dimethyl sulfoxide (DMSO) as the oxidant to convert benzyl halides to aldehydes. The reaction typically requires a base like sodium bicarbonate.
Other Oxidations: Various other reagents, including pyridine N-oxide in the presence of silver oxide or ionic liquids like 1-butyl-3-methyl imidazolium periodate, can also facilitate this conversion under mild conditions. nih.govasianpubs.org
Table 4: Methods for Converting Functional Groups to Benzaldehydes
| Precursor Functional Group | Reaction Name/Type | Typical Reagents | Yields |
|---|---|---|---|
| Benzyl Alcohol | Photochemical Oxidation | Eosin Y, O₂, Blue LED | 68-93% organic-chemistry.orgacs.org |
| Benzyl Alcohol | DMSO/I₂ Oxidation | DMSO, H₂O, I₂ | Excellent tandfonline.com |
| Benzyl Alcohol | Metal Nitrate Oxidation | Fe(NO₃)₃·9H₂O | Up to 95% frontiersin.org |
| Benzyl Halide | Sommelet Reaction | Hexamethylenetetramine (HMTA), H₂O | Variable wikipedia.org |
| Benzyl Halide | Pyridine N-oxide Oxidation | Pyridine N-oxide, Ag₂O | Good nih.gov |
Green Chemistry Considerations in Synthesis
The adoption of green chemistry principles in the synthesis of this compound is critical for sustainable chemical production. This involves a deliberate effort to minimize waste, avoid hazardous substances, and improve energy efficiency throughout the synthetic pathway. The primary routes to this compound involve an etherification reaction to form the cyclopentyloxy group and a bromination reaction on the aromatic ring.
Utilization of Environmentally Benign Reagents
A core tenet of green chemistry is the substitution of hazardous reagents with safer, more environmentally benign alternatives without compromising reaction efficiency.
The etherification step, typically a Williamson ether synthesis, traditionally involves reactive alkyl halides and strong bases. Green modifications to this process focus on replacing these harsh reagents. For instance, solvent-free conditions can be employed, using a solid base like potassium carbonate or sodium bicarbonate, which are safer to handle and minimize waste. researchgate.net Another approach involves using surfactants as catalysts to enable the reaction to proceed in an aqueous medium, thereby replacing volatile organic solvents with water. researchgate.net
For the bromination of the aromatic ring, traditional methods often use elemental bromine (Br₂), a substance that is highly toxic, corrosive, and volatile. Green alternatives focus on reagents that are easier to handle and generate bromine in situ. One such method is oxidative bromination, which uses a combination of a stable bromide salt, like potassium bromide (KBr), and an oxidant, such as a bromate (BrO₃⁻). nih.govsunankalijaga.org This generates the reactive bromine species in the reaction mixture as needed, avoiding the risks associated with storing and handling liquid bromine. nih.gov N-Bromosuccinimide (NBS) is another widely used alternative, as it is a solid and often allows for more selective bromination under milder conditions. cambridgescholars.com
Table 1: Comparison of Traditional vs. Green Reagents in Synthesis
| Reaction Step | Traditional Reagent | Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Etherification | Sodium hydride (NaH), Organic Solvents (e.g., DMF) | Potassium carbonate (K₂CO₃), Solvent-free or Aqueous media with surfactants | Safer solid base, avoids flammable/toxic solvents, reduces waste. researchgate.netresearchgate.net |
| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Potassium Bromide (KBr) / Bromate (BrO₃⁻) | Solid, easier to handle, higher selectivity, avoids transport and storage of hazardous liquid bromine. nih.govcambridgescholars.com |
Efficient Purification Protocols
Post-synthesis purification is a significant source of chemical waste, particularly through the extensive use of solvents in techniques like column chromatography. Green chemistry promotes the use of more efficient purification methods that reduce solvent consumption and energy use.
Crystallization/Recrystallization: This is a primary green purification technique for solid compounds like this compound. emu.edu.tr The method involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. emu.edu.tr This technique is highly efficient, can yield very pure products, and drastically reduces the volume of solvent required compared to chromatography. reachemchemicals.com
Filtration: Following crystallization, the purified solid product is isolated from the solvent (the filtrate) using filtration. emu.edu.tr This is a simple, mechanical separation process that requires minimal energy. Vacuum filtration, which uses suction to speed up the process, is commonly employed to efficiently separate the crystals and allow for effective washing with a small amount of cold, pure solvent to remove any remaining surface impurities. reachemchemicals.com
Table 2: Overview of Efficient Purification Protocols
| Purification Protocol | Principle of Operation | Green Chemistry Advantages |
|---|---|---|
| Crystallization/Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Significantly reduces the use of organic solvents; low energy consumption; can yield high-purity product in a single step. emu.edu.tr |
| Filtration (Gravity/Vacuum) | Mechanical separation of a solid from a liquid using a porous filter medium. emu.edu.tr | Low energy input; minimizes solvent waste by efficiently separating the solid product from the mother liquor. reachemchemicals.com |
Computational and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometric and electronic properties of a molecule. For 2-Bromo-4-(cyclopentyloxy)benzaldehyde, these calculations offer a detailed picture of its three-dimensional shape, stability, and orbital energies.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.org By optimizing the molecular geometry, DFT calculations can determine the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles. conicet.gov.ar
For this compound, the optimized geometry would reveal the planarity of the benzene (B151609) ring, with slight distortions potentially caused by the bulky bromo and cyclopentyloxy substituents. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed. nih.gov The high stability of the compound is often indicated by a large HOMO-LUMO energy gap. conicet.gov.ar
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data is representative and based on DFT calculations for analogous molecules. Specific values for the title compound would require dedicated computational studies.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.91 |
| Bond Length (Å) | C=O | 1.22 |
| Bond Length (Å) | C-O (ether) | 1.37 |
| Bond Angle (°) | C-C-Br | 121.5 |
| Bond Angle (°) | C-C-C (ring) | 119.8 |
| Dihedral Angle (°) | O=C-C=C | 180.0 |
Conformer Analysis and Preferred Conformations
Molecules with flexible substituent groups, such as the cyclopentyloxy and aldehyde groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformer analysis is the process of identifying these different conformers and determining their relative stabilities. researchgate.net The steric interactions involving the ortho-substituent (the bromine atom) can cause the aldehyde group to rotate out of the plane of the aromatic ring. researchgate.net Similarly, the cyclopentyloxy group has rotational freedom around the C-O bond.
HOMO-LUMO Energy Analysis and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. researchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. conicet.gov.arresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the cyclopentyloxy group, while the LUMO is likely centered on the electron-withdrawing aldehyde group and the carbon-bromine bond. researchgate.net
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors Note: These values are illustrative, based on DFT calculations for similar aromatic aldehydes.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 |
| Energy Gap | ΔE | 4.65 |
| Ionization Potential | I = -EHOMO | 6.50 |
| Electron Affinity | A = -ELUMO | 1.85 |
| Chemical Hardness | η = (I-A)/2 | 2.325 |
Basis Set and Functional Selection in DFT Calculations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the atomic orbital basis set. nih.gov Functionals are approximations for the exchange-correlation energy, and they are organized in a hierarchy often called "Jacob's Ladder." researchgate.net Common functionals include B3LYP, a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. conicet.gov.ar
Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or the def2-TZVP, provide more flexibility and yield more accurate results but at a higher computational cost. chemrxiv.orgnih.gov The selection of an appropriate functional and basis set requires a balance between desired accuracy and available computational resources, and the choice should ideally be validated against experimental data or higher-level calculations for similar systems. chemrxiv.orgresearchgate.net
Spectroscopic Property Prediction and Correlation
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data.
Theoretical Vibrational Spectroscopy (IR, Raman)
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, DFT methods can determine the frequencies and intensities of the fundamental vibrational modes. nih.govnih.gov
The calculated vibrational spectrum for this compound would show characteristic peaks corresponding to specific functional groups. For instance, the C=O stretching of the aldehyde group is expected to appear as a strong band in the IR spectrum. The C-H stretching and bending modes of the aromatic and cyclopentyl groups, as well as the C-Br and C-O stretching vibrations, would also be identifiable. nih.gov Comparing the theoretical spectrum with an experimental one allows for a detailed and confident assignment of the observed vibrational bands. nih.gov
Table 3: Predicted Major Vibrational Frequencies for this compound Note: Wavenumbers are representative and based on calculations for analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (cyclopentyl) | 2980-2870 | Strong |
| C=O Stretch (aldehyde) | ~1705 | Very Strong (IR) |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O-C Asymmetric Stretch (ether) | ~1250 | Strong (IR) |
| C-Br Stretch | ~650 | Medium |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict the chemical shifts (δ) that would be observed in an experimental NMR spectrum. These predictions are valuable for structure verification, conformational analysis, and understanding the electronic environment of the nuclei.
For this compound, a theoretical ¹H and ¹³C NMR chemical shift prediction would typically be performed using a method like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for achieving accuracy. The predicted shifts are usually referenced against a standard, such as Tetramethylsilane (TMS), and often scaled using empirical factors to improve correlation with experimental data.
However, no specific studies containing predicted NMR data for this compound have been identified in the current literature. A hypothetical data table for such predictions is presented below for illustrative purposes.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual published research.)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 134.5 |
| C2 | - | 115.8 |
| C3 | 7.25 | 118.0 |
| C4 | - | 162.1 |
| C5 | 7.90 | 132.4 |
| C6 | 7.70 | 114.9 |
| C7 (Aldehyde) | 10.10 | 190.2 |
| C1' (Cyclopentyl) | 4.95 | 80.5 |
| C2'/C5' (Cyclopentyl) | 1.80-1.95 | 32.8 |
| C3'/C4' (Cyclopentyl) | 1.60-1.75 | 24.1 |
Solvent Effects on Spectroscopic Signatures
The spectroscopic properties of a molecule, such as its UV-Vis, IR, and NMR spectra, can be significantly influenced by the solvent in which it is dissolved. Computational models, like the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solute's electronic structure and, consequently, its spectroscopic signatures are perturbed.
For this compound, studying solvent effects could reveal insights into solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, particularly involving the polar aldehyde group. For instance, the stretching frequency of the carbonyl group (C=O) in the IR spectrum is known to shift depending on the polarity of the solvent.
No experimental or theoretical studies on the solvent effects on the spectroscopic signatures of this compound are currently available. A theoretical investigation would involve optimizing the molecule's geometry and calculating its spectroscopic properties in the gas phase and in a series of solvents with varying polarities.
Table 2: Hypothetical Calculated Carbonyl (C=O) Stretching Frequency of this compound in Various Solvents (Note: The following data is illustrative and not based on actual published research.)
| Solvent | Dielectric Constant (ε) | Calculated ν(C=O) (cm⁻¹) |
|---|---|---|
| Gas Phase | 1.0 | 1715 |
| n-Hexane | 1.88 | 1710 |
| Chloroform | 4.81 | 1705 |
| Tetrahydrofuran | 7.58 | 1702 |
| Acetonitrile | 37.5 | 1698 |
| Dimethyl Sulfoxide | 46.7 | 1695 |
Reaction Mechanism Studies through Computational Methods
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Characterizing the geometry and energy of a transition state is fundamental to understanding a reaction's kinetics. Computational methods are used to locate these transient structures and confirm their identity by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For the synthesis of this compound, a key step might involve the Williamson ether synthesis to introduce the cyclopentyloxy group onto a 4-hydroxy-2-bromobenzaldehyde precursor. A computational study could characterize the transition state for this Sₙ2 reaction, providing insights into the bond-forming and bond-breaking processes. However, no such computational characterizations for the synthesis of this specific compound have been reported.
Reaction Pathway Elucidation
Elucidating a reaction pathway involves tracing the minimum energy path that connects reactants to products via transition states and any intermediates. Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from a characterized transition state to confirm that it correctly connects the desired reactant and product states.
A full computational elucidation of a synthetic route to this compound would involve calculating the energies of all stationary points along the pathway. This would not only confirm the proposed mechanism but also allow for the prediction of reaction feasibility and potential side reactions. To date, no studies have been published that computationally elucidate a reaction pathway for the synthesis of this compound.
Advanced Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal structural details.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Bromo-4-(cyclopentyloxy)benzaldehyde, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural components.
The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the range of 1680-1705 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The presence of an ortho-bromine atom and a para-ether linkage can affect the resonance and inductive effects, slightly shifting this frequency compared to unsubstituted benzaldehyde (B42025). docbrown.info
Other significant absorptions would include:
Aromatic C-H stretching: Found just above 3000 cm⁻¹. docbrown.info
Aliphatic C-H stretching: Arising from the cyclopentyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region. docbrown.info
C-O-C (ether) stretching: Strong, characteristic bands typically observed in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-Br stretching: This vibration appears in the fingerprint region, usually between 500 and 600 cm⁻¹.
Conformational analysis, particularly regarding the orientation of the aldehyde group relative to the benzene (B151609) ring, can also be inferred from subtle shifts in the IR spectrum, often supported by computational studies on similar molecules like 2-bromo-4-chlorobenzaldehyde. researchgate.netbohrium.comresearchgate.net
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | ~2850 and ~2750 (often two distinct peaks) |
| Carbonyl C=O | Stretch | 1680 - 1705 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |
| Aromatic C-H | Bending (Out-of-plane) | 800 - 900 |
| C-Br | Stretch | 500 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a unique fingerprint.
Aldehyde Proton (-CHO): A highly deshielded singlet is expected far downfield, typically in the range of δ 9.8-10.3 ppm. chemicalbook.com
Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (coupling) would confirm the 1,2,4-substitution pattern. The proton ortho to the aldehyde group would likely be the most downfield.
Cyclopentyloxy Protons: The protons of the cyclopentyl group would appear in the aliphatic region. The proton on the carbon directly attached to the oxygen (O-CH) would be the most deshielded of this group, likely appearing as a multiplet around δ 4.5-5.0 ppm. The remaining eight protons on the cyclopentyl ring would produce complex multiplets in the δ 1.5-2.2 ppm range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear as a sharp signal in the δ 190-195 ppm region. docbrown.info
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, appearing between δ 110-165 ppm. The carbon attached to the oxygen (C-O) would be the most deshielded in this group, while the carbon attached to the bromine (C-Br) would also have a characteristic shift. chemicalbook.com
Cyclopentyloxy Carbons: The aliphatic carbons of the cyclopentyl ring would resonate in the upfield region, typically between δ 20-80 ppm. The carbon directly bonded to the ether oxygen would be the most downfield of this set (around δ 75-80 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|
| Aldehyde (1H, s) | 9.8 - 10.3 | Carbonyl (C=O) | 190 - 195 |
| Aromatic (3H, m) | 7.0 - 8.0 | Aromatic (C-O) | 160 - 165 |
| Cyclopentyloxy (-OCH-) (1H, m) | 4.5 - 5.0 | Aromatic (C-Br, C-CHO, C-H) | 110 - 140 |
| Cyclopentyloxy (-CH₂-) (8H, m) | 1.5 - 2.2 | Cyclopentyloxy (-OCH-) | 75 - 80 |
| Cyclopentyloxy (-CH₂-) | 20 - 35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture. psu.edu
For this compound (C₁₂H₁₃BrO₂), the molecular weight is approximately 269.13 g/mol . The mass spectrum would show a characteristic molecular ion peak ([M]⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 268 and 270.
Key fragmentation pathways would likely include:
Loss of a hydrogen atom: [M-1]⁺ from the aldehyde group, resulting in a stable acylium ion at m/z 267/269. This is a common fragmentation for aromatic aldehydes. docbrown.infomiamioh.edu
Loss of the formyl radical: [M-29]⁺ corresponding to the loss of the -CHO group, giving a peak at m/z 239/241. docbrown.info
Loss of the bromine atom: [M-79/81]⁺ leading to a fragment at m/z 189.
Cleavage of the ether: Loss of the cyclopentyl radical (C₅H₉•) or cyclopentene (B43876) (C₅H₈) are common pathways for ethers, leading to fragments corresponding to 2-bromo-4-hydroxybenzaldehyde (B1278919).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Ion Fragment | Proposed Structure | Predicted m/z |
|---|---|---|
| [C₁₂H₁₃BrO₂]⁺ | Molecular Ion ([M]⁺) | 268 / 270 |
| [C₁₂H₁₂BrO₂]⁺ | [M-H]⁺ | 267 / 269 |
| [C₁₁H₁₂BrO]⁺ | [M-CHO]⁺ | 239 / 241 |
| [C₁₂H₁₃O₂]⁺ | [M-Br]⁺ | 189 |
| [C₇H₄BrO₂]⁺ | [M-C₅H₉]⁺ | 200 / 202 |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the definitive, unambiguous three-dimensional arrangement of atoms and molecules in the solid state. This technique would be employed on a suitable single crystal of this compound.
The analysis would yield precise data on:
Bond lengths and angles: Confirming the geometry of the benzene ring, aldehyde, and ether linkages.
Torsion angles: Critically, this would define the conformation of the molecule, including the dihedral angle between the plane of the aromatic ring and the aldehyde group. The steric hindrance from the ortho-bromine atom is expected to cause the aldehyde group to twist out of the plane of the ring, a feature observed in related structures like 2-bromo-p-tolualdehyde. nih.gov
Intermolecular interactions: The data would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential π-stacking between aromatic rings, which govern the material's bulk properties. researchgate.net
Although specific crystallographic data for the title compound is not available, analysis of related bromobenzaldehydes in the Cambridge Structural Database provides a strong precedent for the expected structural features. nih.gov
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a target compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile synthetic intermediates like this compound. A common method would involve reversed-phase chromatography using a C18 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Detection is typically achieved with a UV detector, set to a wavelength where the aromatic system absorbs strongly. This method is highly effective for quantifying purity and identifying trace impurities from the synthesis. biosynth.com
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. rsc.org Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and quantification of the target compound and any volatile impurities or isomers. psu.edursc.org A capillary column with a non-polar or medium-polarity stationary phase would likely be used, with the oven temperature programmed to ensure efficient separation. The method is particularly useful for detecting residual starting materials or by-products from the synthetic route. sigmaaldrich.com
Applications and Research Potentials
Building Block in Complex Organic Synthesis
2-Bromo-4-(cyclopentyloxy)benzaldehyde is a valuable building block in the field of complex organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for a diverse range of chemical transformations. The aldehyde functional group can participate in reactions such as oxidations, reductions, and the formation of carbon-nitrogen double bonds (imines). The bromine atom, on the other hand, is particularly useful for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The cyclopentyloxy group influences the compound's solubility and steric properties, which can be advantageous in directing the outcome of certain reactions and improving the characteristics of the final products.
Precursor for Pharmaceutical Intermediates
This benzaldehyde (B42025) derivative is a key starting material in the synthesis of various pharmaceutical intermediates. The strategic placement of the bromo and cyclopentyloxy groups allows for the construction of more elaborate molecular architectures that are often the core of biologically active compounds.
While direct synthesis of specific analgesics, sedatives, or anticonvulsants from this compound is not extensively documented in publicly available research, the structural motifs present in this compound are found in various central nervous system (CNS) active agents. For instance, brominated aromatic compounds are precursors to a number of anticonvulsant drugs. researchgate.net The synthesis of novel pyrrolo researchgate.netguidechem.combenzodiazepines with anticonvulsant, sedative, and anxiolytic activities has been reported, highlighting the importance of benzodiazepine (B76468) derivatives in this therapeutic area. nih.gov Furthermore, new triazolopyrimidine derivatives have been designed and synthesized as potential anticonvulsant agents, demonstrating the ongoing research into compounds with similar structural elements. nih.gov The development of pyrrolidine-2,5-dione-acetamide derivatives has also yielded compounds with significant anticonvulsant and analgesic properties. mdpi.com
The core structure of this compound is analogous to scaffolds used in the development of potent and selective enzyme inhibitors. Research has shown that benzyloxybenzaldehyde derivatives can act as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.gov This suggests that derivatives of this compound could be explored for similar inhibitory activities. Additionally, 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various inflammatory and neurological disorders. nih.govsci-hub.se
The synthesis of fluorinated pharmaceuticals is a significant area of drug discovery, and 2-bromo-4-fluorobenzaldehyde (B1271550) is a key intermediate in this process. guidechem.comgoogle.com This analogous compound is used to introduce fluorine atoms into drug candidates, which can enhance their metabolic stability, binding affinity, and bioavailability. guidechem.com Given the structural similarity, this compound can be seen as a non-fluorinated counterpart, where the cyclopentyloxy group provides a different lipophilic profile that can also be beneficial for modulating the pharmacokinetic properties of a drug molecule. The synthesis of 2-bromo-4-fluorobenzaldehyde itself involves the bromination of 4-fluorobenzaldehyde. chemicalbook.com
Synthesis of Agrochemicals
Production of Fine Chemicals
Beyond pharmaceuticals and agrochemicals, this compound serves as an intermediate in the production of various fine chemicals. These are complex, pure chemical substances produced in limited quantities for specialized applications. The reactivity of the aldehyde and the bromo group allows for its incorporation into a wide array of molecules, including dyes, polymers, and other specialty materials. The synthesis of related compounds like 4-bromo-2-methoxybenzaldehyde (B1278859) highlights the industrial utility of such intermediates. google.comgoogle.com
Advanced Materials Science Applications
The bifunctional nature of this compound makes it a promising precursor for the synthesis of novel polymers and functional materials with tailored properties.
The aldehyde and bromo functionalities on the benzene (B151609) ring are key to its utility in polymer science. The aldehyde group can participate in various condensation polymerization reactions, while the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. sigmaaldrich.comscbt.com These reactions are fundamental in creating conjugated polymers, which are central to the field of materials science.
The synthesis of polymers from substituted benzaldehydes allows for the introduction of specific functionalities that can tune the final properties of the material. The bulky cyclopentyloxy group in this compound can enhance the solubility of resulting polymers in organic solvents, a crucial factor for processability and device fabrication. Furthermore, this group can influence the polymer's morphology and packing in the solid state, which in turn affects its electronic and physical properties.
Conjugated polymers derived from precursors like this compound are at the forefront of research in optoelectronic materials. researchgate.net These materials find applications in polymer-based light-emitting diodes (PLEDs), solar cells, and sensors. researchgate.net The performance of such devices is highly dependent on the optical and electronic properties of the polymer, which can be precisely tuned by modifying its chemical structure. researchgate.net
The electronic character of the benzaldehyde core, influenced by the electron-withdrawing bromine atom and the electron-donating cyclopentyloxy group, can be harnessed to control the energy levels (HOMO/LUMO) of the resulting polymer. This control is critical for optimizing charge injection and transport in optoelectronic devices. Research into nanographene has shown that engineering specific structural features can lead to significant shifts in UV-vis absorption and enhanced fluorescence quantum yields, demonstrating a powerful strategy for designing advanced functional materials. acs.org Similarly, the strategic placement of substituents on the aromatic ring of a precursor like this compound is a viable approach to modulating the optoelectronic properties of new polymeric systems.
Exploration in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org The aldehyde functionality of this compound is particularly suited for creating such assemblies. It can form hydrogen bonds and, more significantly, can react reversibly with amines to form imines, a common and dynamic covalent bond used in supramolecular systems. nih.gov
The integration of catalytic processes with molecular self-assembly, driven by these non-covalent interactions, is a key aspect of supramolecular catalysis. rsc.org The specific shape and electronic profile of this compound, including the steric bulk of the cyclopentyloxy group, can direct the formation of well-defined, higher-order structures such as helices, fibrillar networks, or discrete molecular cages. nih.gov The study of how molecules co-assemble into larger structures is a significant area of research, with collections highlighting popular articles in the fields of polymers and supramolecular chemistry. rsc.org The design of molecules capable of dynamic self-assembly is a rapidly advancing field, with potential applications in molecular imaging and therapeutics. rsc.org
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic approaches to substituted benzaldehydes often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 2-Bromo-4-(cyclopentyloxy)benzaldehyde.
Furthermore, there is a need to move away from traditional methods that may rely on stoichiometric amounts of hazardous reagents. Research into catalytic methods using lighter, less toxic reagents should be a priority, aligning with the principles of green chemistry. rug.nl Investigating alternative formylation techniques of the corresponding bromo-cyclopentyloxybenzene precursor that avoid the use of pyrophoric or highly toxic formylating agents would be a significant advancement. This could include the use of safer and more readily available C1 sources.
Catalyst Development for Selective Transformations
The bromine atom and the aldehyde group on the this compound ring are both reactive sites, allowing for a variety of chemical transformations. The development of highly selective catalysts is crucial to control which part of the molecule reacts, thereby avoiding the need for protecting groups and reducing the number of synthetic steps.
Future research should focus on the design and application of novel transition metal catalysts, particularly palladium-based systems, for selective cross-coupling reactions at the bromine-substituted position. researchgate.net This could include Suzuki, Stille, Heck, and Sonogashira couplings to introduce a wide range of substituents. The development of ligands that can fine-tune the reactivity and selectivity of the metal center will be essential. For instance, the use of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could enable transformations that are currently challenging.
Additionally, research into catalysts for the selective transformation of the aldehyde group is warranted. This includes the development of catalysts for asymmetric additions to the aldehyde, yielding chiral alcohols, which are valuable building blocks in medicinal chemistry.
Expanding the Scope of Derivatization Reactions
To fully exploit the potential of this compound as a synthetic intermediate, it is necessary to expand the range of known derivatization reactions. This involves exploring the reactivity of both the aromatic ring and the aldehyde functionality.
Future work should investigate a broader array of cross-coupling partners for the bromo position beyond simple alkyl and aryl groups. This could include the introduction of nitrogen-, oxygen-, and sulfur-containing moieties, which are prevalent in biologically active molecules. Tandem reactions, where a single catalyst promotes multiple transformations in a single operation, could also be a fruitful area of research. liberty.edu
The aldehyde group offers numerous possibilities for derivatization. Research into novel condensation reactions, such as Knoevenagel and Wittig-type reactions, with a wider variety of active methylene (B1212753) compounds and phosphorus ylides could lead to the synthesis of diverse molecular scaffolds. Furthermore, the exploration of multicomponent reactions involving this compound, an amine, and a third component could provide rapid access to complex and diverse chemical libraries.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools to predict the reactivity of molecules and to guide the design of synthetic routes and catalysts. The application of advanced computational modeling to this compound could significantly accelerate its development.
Density Functional Theory (DFT) calculations can be employed to study the electronic properties and conformational analysis of the molecule, providing insights into its reactivity. researchgate.netresearchgate.net For instance, DFT can help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding the choice of reagents and reaction conditions for selective transformations.
Furthermore, computational modeling can be used to design and screen potential catalysts for specific reactions. By simulating the reaction mechanism and calculating the activation energies for different catalytic cycles, researchers can identify promising catalyst candidates before embarking on extensive experimental work. This predictive approach can save considerable time and resources.
Integration into Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into automated synthesis platforms represents a significant step towards high-throughput screening and optimization. Automated systems can perform a large number of reactions in parallel, allowing for the rapid exploration of a wide range of reaction conditions, catalysts, and substrates.
Future research should focus on developing robust and reliable protocols for the automated synthesis of this compound and its derivatives. This will involve the adaptation of existing synthetic methods to be compatible with robotic platforms, including the use of solid-supported reagents and catalysts to simplify purification.
The data generated from these high-throughput experiments can be used to train machine learning algorithms to predict the outcomes of new reactions and to optimize reaction conditions. This synergy between automation and artificial intelligence has the potential to revolutionize the discovery and development of new molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-4-(cyclopentyloxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 4-hydroxybenzaldehyde derivatives. Introduce the cyclopentyloxy group via nucleophilic substitution using cyclopentanol under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2 : Brominate the aromatic ring at the 2-position using electrophilic bromination (e.g., Br₂ in acetic acid or N-bromosuccinimide with a Lewis catalyst like FeBr₃). Monitor regioselectivity via TLC or HPLC .
- Optimization : Adjust reaction temperature (e.g., 0–25°C for bromination) and stoichiometry to minimize side products (e.g., di-brominated derivatives). Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- GC-MS : Confirm molecular weight (expected m/z ≈ 254 for [M⁺]) and fragmentation patterns (e.g., loss of Br or cyclopentyloxy group) .
- ¹H/¹³C NMR : Identify key signals: aldehyde proton (δ ~9.8–10.2 ppm), cyclopentyloxy methine (δ ~4.5–5.0 ppm), and aromatic protons (δ ~7.0–8.0 ppm for brominated positions) .
- Elemental Analysis : Verify C, H, Br, and O composition (±0.3% deviation).
Q. What safety precautions are critical when handling brominated benzaldehyde derivatives?
- Protocols :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile reagents.
- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation. Label containers with GHS hazard symbols (e.g., "Corrosive," "Irritant") .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing bromine group activates the aldehyde for nucleophilic attacks (e.g., Grignard additions), while the cyclopentyloxy group (electron-donating) stabilizes intermediates via resonance.
- Experimental Design : Compare reaction rates with control substrates (e.g., non-brominated analogs) using kinetic studies (UV-Vis monitoring) .
- Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates.
Q. What strategies resolve low selectivity in the bromination of 4-(cyclopentyloxy)benzaldehyde?
- Troubleshooting :
- Directing Groups : Introduce temporary blocking groups (e.g., acetyl) to steer bromination to the 2-position, followed by deprotection .
- Catalytic Systems : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilic attack.
- Computational Modeling : DFT calculations predict regioselectivity by comparing transition-state energies for bromination at different positions .
Q. How can computational chemistry predict the spectroscopic properties of this compound?
- Methodology :
- Software : Use Gaussian or ORCA for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level.
- NMR Prediction : GIAO method for chemical shifts; compare simulated vs. experimental spectra to validate accuracy .
- IR/Raman : Simulate vibrational modes of C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
Tables for Key Data
Table 1 : Common Characterization Techniques
| Technique | Parameters | Expected Output |
|---|---|---|
| GC-MS | Column: DB-5MS; Temp: 50°C (hold 2 min) → 300°C (10°C/min) | m/z 254 (M⁺), 175 (M⁺–Br) |
| ¹H NMR | Solvent: CDCl₃; Ref: TMS | δ 9.9 (1H, CHO), 4.8 (1H, OCH), 7.3–7.8 (3H, Ar-H) |
Table 2 : Reaction Optimization Parameters for Bromination
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents di-bromination |
| Br₂ Equiv. | 1.1–1.3 | Maximizes mono-bromination |
| Catalyst | FeBr₃ (5 mol%) | Enhances regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
